molecular formula C13H13N3O3 B556279 Benzoyl-L-histidine CAS No. 5354-94-9

Benzoyl-L-histidine

Cat. No. B556279
CAS RN: 5354-94-9
M. Wt: 259,28 g/mole
InChI Key: AUDPUFBIVWMAED-NSHDSACASA-N
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Description

Benzoyl-L-histidine, also known as Nα-Benzoyl-L-histidine, is a compound with the empirical formula C13H13N3O3 . It has a molecular weight of 259.26 and its CAS Number is 5354-94-9 .


Synthesis Analysis

While specific synthesis methods for Benzoyl-L-histidine were not found in the search results, it’s worth noting that histidine derivatives can be synthesized through various methods. For instance, one study mentioned the use of benzoyl chloride for derivatization .


Molecular Structure Analysis

The molecular structure of Benzoyl-L-histidine consists of an imidazole ring connected to an amino group by an ethylene group . The SMILES string representation of the molecule is OC(=O)C@HNC(=O)c2ccccc2 .


Physical And Chemical Properties Analysis

Benzoyl-L-histidine is a solid at 20°C . It has a specific rotation of -46.0 to -48.0 degrees (C=2, 0.5mol/L HCl) . It’s stored at a temperature of -20°C .

Scientific Research Applications

Application in Dermatology

  • Field : Dermatology
  • Summary : L-Histidine is being studied for its potential application in treating rosacea, a chronic inflammatory skin condition .
  • Methods : The study involves the use of an oral supplement containing L-Histidine and antioxidants. The supplement is expected to improve the gut and skin barrier as well as reduce general inflammation .
  • Results : The study is still in progress, so the results are not yet available .

Safety And Hazards

When handling Benzoyl-L-histidine, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

properties

IUPAC Name

(2S)-2-benzamido-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c17-12(9-4-2-1-3-5-9)16-11(13(18)19)6-10-7-14-8-15-10/h1-5,7-8,11H,6H2,(H,14,15)(H,16,17)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDPUFBIVWMAED-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CN=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941574
Record name N-[Hydroxy(phenyl)methylidene]histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoyl-L-histidine

CAS RN

5354-94-9, 19785-88-7
Record name N-Benzoyl-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5354-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoylhistidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019785887
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[Hydroxy(phenyl)methylidene]histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nα-benzoyl-L-histidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.938
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
160
Citations
HR Shen, JD Spikes, CJ Smith, J Kopeček - Journal of Photochemistry and …, 2000 - Elsevier
… This paper describes the use of N-benzoyl-L-histidine (Bz-His) as a model compound for elucidating the chemical nature and mechanisms of the formation of His–His cross-links as …
Number of citations: 107 www.sciencedirect.com
CF Huang, YH Liu, HC Tai - Journal of Peptide Science, 2015 - Wiley Online Library
… with satisfying yield, we used N-benzoyl-L-histidine as a model compound for optimizing the … mM pH 7.2 sodium phosphate with 50 mM N-benzoyl-L-histidine, 0.5 mM Cu 2+ and 50 mM …
Number of citations: 2 onlinelibrary.wiley.com
W Nagai, KL Kirk, LA Cohen - The Journal of Organic Chemistry, 1973 - ACS Publications
While aryldiazonium coupling to iV-benzoylhistidine esters leads almost entirely to 2, 4-bisarylazo derivatives, coupling in the JV-acetyl series leads predominantly to the 2-arylazo …
Number of citations: 48 pubs.acs.org
K Uchida, S Kawakishi - FEBS letters, 1993 - Elsevier
… Na-Benzoyl-L-histidine and bovine serum albumin were obtained from Sigma. L-Ascorbate, trifluoroacetic acid, and tetrafluorobutyric acid were obtained from Wako Pure Chemical …
Number of citations: 169 www.sciencedirect.com
TW Jordan, RW McNaught, JN Smith - Biochemical Journal, 1970 - portlandpress.com
… [14C]Benzoic acid was metabolized in 24h to N2-benzoyl-L-histidine, which was identified by electrophoresis, chromatography and dilution analysis. Similar conjugates were formed …
Number of citations: 23 portlandpress.com
A Neuberger, TA Webster - Biochemical Journal, 1946 - ncbi.nlm.nih.gov
… The availability of N-acetyl and of N-benzoyl l-histidine for growth. The arrows indicate a change in diet. The weights of the animals at the beginning and end of … Nbenzoyl-l-histidine/day. …
Number of citations: 20 www.ncbi.nlm.nih.gov
AJ Nielson, WP Griffith - Journal of the Chemical Society, Dalton …, 1979 - pubs.rsc.org
… l7 We find that a number of amines (eg aN-benzoyl-L-histidine isobutyl ester, imidazole and … A solution of the OsO,*L adduct formed by aN-benzoyl-L-histidine isobutyl ester (…
Number of citations: 14 pubs.rsc.org
AS Brecher, AK Balls - Journal of Biological Chemistry, 1957 - Elsevier
… is formed during the nonenzymatic hydrolysis of NPA by cY-N-benzoyl-L-histidine … and N- benzoyl-L-histidine … of NPA by L-histidine, Nbenzoyl-L-histidine, and N-benzoyl-L-histidine …
Number of citations: 23 www.sciencedirect.com
IN Topchieva, AB Solov'eva, BI Kurganov… - Polymer Science …, 1972 - Elsevier
… IN SREVIOUS communications [l, 21 we described the catalytic properties of the polyoxyethylene ester of N-benzoyl-L-histidine and showed that our investigation of this catalyst under …
Number of citations: 1 www.sciencedirect.com
M EBATA - The Journal of Biochemistry, 1961 - jstage.jst.go.jp
It has been repeatedly demonstrated that trypsin hydrolyses peptide, amide or ester linkages of lysyl and arginyl compounds(1, 2). Recently it has been shown that benzoyl-L-histidine …
Number of citations: 5 www.jstage.jst.go.jp

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